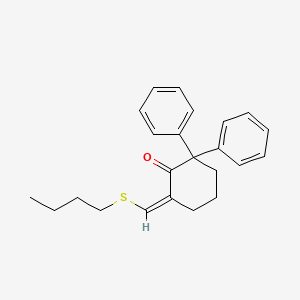
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is an organic compound with a complex structure It is a derivative of cyclohexanone, featuring a butylthio group and two phenyl groups attached to the cyclohexanone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- typically involves the reaction of cyclohexanone with butylthiol and diphenylmethane under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, play a crucial role in determining the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The butylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions may involve nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals, polymers, and other industrial products.
Mecanismo De Acción
The mechanism by which Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- exerts its effects involves interactions with specific molecular targets. The butylthio group and phenyl rings may interact with enzymes or receptors, influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohexanone: A simpler analog without the butylthio and phenyl groups.
Cyclohexanol: The reduced form of cyclohexanone.
Diphenylmethane: A related compound with two phenyl groups attached to a methane carbon.
Uniqueness
Cyclohexanone, 6-((butylthio)methylene)-2,2-diphenyl- is unique due to the presence of the butylthio group and two phenyl groups, which impart distinct chemical and physical properties
Propiedades
Número CAS |
50592-51-3 |
|---|---|
Fórmula molecular |
C23H26OS |
Peso molecular |
350.5 g/mol |
Nombre IUPAC |
(6Z)-6-(butylsulfanylmethylidene)-2,2-diphenylcyclohexan-1-one |
InChI |
InChI=1S/C23H26OS/c1-2-3-17-25-18-19-11-10-16-23(22(19)24,20-12-6-4-7-13-20)21-14-8-5-9-15-21/h4-9,12-15,18H,2-3,10-11,16-17H2,1H3/b19-18- |
Clave InChI |
DJPZTHCPTYZSHM-HNENSFHCSA-N |
SMILES isomérico |
CCCCS/C=C\1/CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canónico |
CCCCSC=C1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Azadispiro[5.1.5~8~.2~6~]pentadecane](/img/structure/B14664169.png)
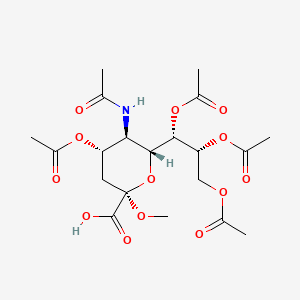
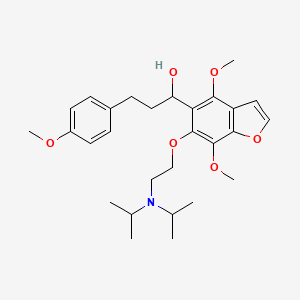
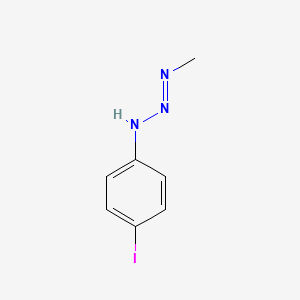
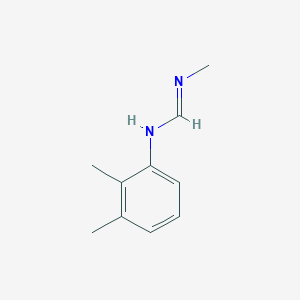
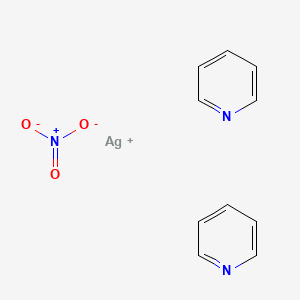
![Bicyclo[3.3.1]nonane-9-acetonitrile, 9-cyano-](/img/structure/B14664212.png)
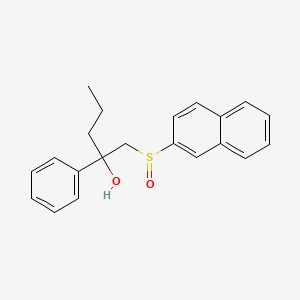
![1H-Imidazo[2,1-C][1,4]oxazine](/img/structure/B14664224.png)

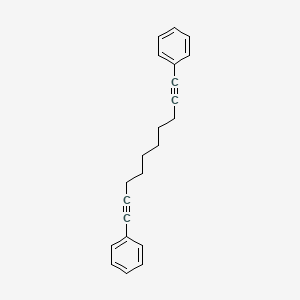
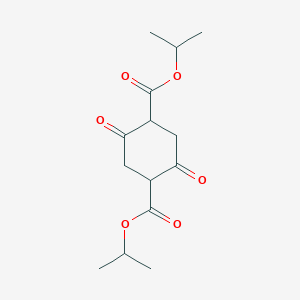
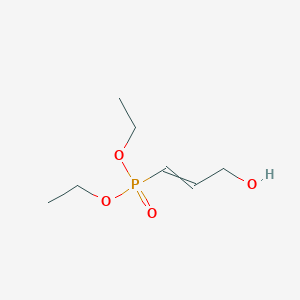
![methyl 4-[(E)-[butyl(methyl)amino]diazenyl]-1H-imidazole-5-carboxylate](/img/structure/B14664248.png)
